molecular formula C10H8BrF3N2 B15236782 (3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile

(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile

Katalognummer: B15236782
Molekulargewicht: 293.08 g/mol
InChI-Schlüssel: FPFLFWMFJQAXHR-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper, and specific reagents to ensure the desired chemoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenyl compounds. These products can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of agrochemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H8BrF3N2

Molekulargewicht

293.08 g/mol

IUPAC-Name

(3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8BrF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m0/s1

InChI-Schlüssel

FPFLFWMFJQAXHR-VIFPVBQESA-N

Isomerische SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)[C@H](CC#N)N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(CC#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.